molecular formula C32H41NO5 B1681267 Terpendole C

Terpendole C

Cat. No.: B1681267
M. Wt: 519.7 g/mol
InChI Key: WUOATFFODCBZBE-SCGIUCFSSA-N
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Description

Terpendole C is a naturally occurring indole-diterpene compound isolated from fungi, specifically from the genus Albophoma. It is part of a larger family of terpendoles, which are known for their complex molecular structures and significant biological activities. This compound has garnered attention due to its potent inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism .

Mechanism of Action

Mode of Action

Terpendole C interacts with its targets, ACAT1 and ACAT2, by inhibiting their activity . This inhibition is potent, with IC50 values of 10 μM for both isozymes . This compound’s most potent inhibitory activity is against cholesteryl ester formation, with an IC50 value of 0.46 μM .

Biochemical Pathways

The inhibition of ACAT by this compound affects the biochemical pathway of cholesteryl ester formation . Cholesteryl esters are crucial components of lipoproteins and play a significant role in the transport of cholesterol in the body. By inhibiting ACAT, this compound disrupts this pathway, potentially affecting cholesterol homeostasis.

Pharmacokinetics

Its molecular weight of 5197 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed

Result of Action

The primary result of this compound’s action is the inhibition of cholesteryl ester formation . This can lead to a decrease in the transport of cholesterol in the body, potentially affecting various cellular processes that rely on cholesterol.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the producing organism of this compound, Albophoma yamanashiensis, could potentially affect the compound’s action, efficacy, and stability . Additionally, the physiological environment in which this compound acts, such as pH and temperature, could also influence its activity. More research is needed to fully understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terpendole C involves several steps, starting from commercially available starting materials. One of the key synthetic routes includes the construction of the decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. This reaction involves the diene intermediate, 4a-methyl-5-vinyl-3,4,4a,7,8,8a-hexahydro-2H-chromene, and the dienophile, ethyl-3-(1H-indol-2-yl)acrylate .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic biology and metabolic engineering could potentially pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Terpendole C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.

Comparison with Similar Compounds

Terpendole C is part of a family of indole-diterpenes, which includes other compounds such as terpendole A, terpendole B, and terpendole D. These compounds share a common core structure but differ in their side chains and functional groups, leading to variations in their biological activities. For instance, terpendole D also inhibits ACAT but with slightly lower potency compared to this compound . Other similar compounds include voluhemins, which are also indole-diterpene-containing compounds with inhibitory activity against sterol O-acyltransferase .

Properties

IUPAC Name

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOATFFODCBZBE-SCGIUCFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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